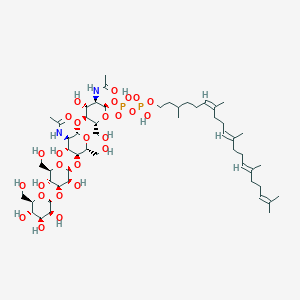
kanamycin X
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Kanamycin X is a kanamycin that is kanamycin A in which the 6'-amino group is replaced by a hydroxy group. It derives from a kanamycin A. It is a conjugate acid of a this compound(3+).
Scientific Research Applications
1. Sensor Development for Food Safety
Kanamycin is frequently used as an antibiotic in animal-derived foods, where its residue can have adverse effects on human health. A study by Rahman (2018) developed a label-free sensor for kanamycin detection based on CuO NiO hollow-spheres, demonstrating its effective application in food sample analysis for ensuring public health safety (Rahman, 2018).
2. High-Performance Liquid Chromatography in Sample Analysis
High-Performance Liquid Chromatography (HPLC) is a common tool used for analyzing kanamycin concentration in various sample matrices. Zhang et al. (2019) discussed the applications of different HPLC detectors, including Ultraviolet/Fluorescence, Evaporative Light Scattering Detector, and Mass Spectrometry for sensitive and selective kanamycin detection (Zhang et al., 2019).
3. Fluorescent Aptasensor for Kanamycin Detection
Dehghani et al. (2018) designed a fluorescent aptasensor for rapid kanamycin detection. This sensor used dsDNA-capped mesoporous silica nanoparticles and Rhodamine B as a fluorescent probe, proving efficient for detecting kanamycin in serum samples and distinguishing it from other antibiotics (Dehghani et al., 2018).
4. Colorimetric Detection Methods
A novel method using unmodified silver nanoparticles as a sensing probe for kanamycin detection was developed by Xu et al. (2015). This method allowed for selective quantification of kanamycin and demonstrated applicability in milk samples, highlighting its potential for practical detection in the future (Xu et al., 2015).
5. Biosynthesis and Resistance Research
Research on kanamycin biosynthesis and resistance mechanisms has been crucial in understanding and managing bacterial resistance. For instance, Park et al. (2011) discovered parallel pathways in kanamycin biosynthesis, allowing for the manipulation of this antibiotic for clinical use and the development of more robust aminoglycosides (Park et al., 2011).
properties
Molecular Formula |
C18H35N3O12 |
|---|---|
Molecular Weight |
485.5 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(1R,2R,3S,4R,6S)-4,6-diamino-3-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C18H35N3O12/c19-4-1-5(20)16(33-18-13(28)12(27)10(25)7(3-23)31-18)14(29)15(4)32-17-11(26)8(21)9(24)6(2-22)30-17/h4-18,22-29H,1-3,19-21H2/t4-,5+,6-,7-,8+,9-,10-,11-,12+,13-,14-,15+,16-,17-,18-/m1/s1 |
InChI Key |
OHNBRQGGOHMIAP-NOAMYHISSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)N |
Canonical SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)O)O)O)OC3C(C(C(C(O3)CO)O)N)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-Cyano-3-(3,5-dimethoxyphenyl)-2-[(3,5-dimethoxyphenyl)methyl]propanoic acid ethyl ester](/img/structure/B1262736.png)






